molecular formula C12H16BrNO B3238411 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine CAS No. 1414870-51-1

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine

Cat. No.: B3238411
CAS No.: 1414870-51-1
M. Wt: 270.17 g/mol
InChI Key: OVQDUVODQKWVQI-UHFFFAOYSA-N
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Description

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine is an organic compound with the molecular formula C12H16BrNO It is a brominated derivative of morpholine, featuring a bromine atom attached to a methylphenyl group, which is further connected to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine typically involves the bromination of 5-methylbenzylmorpholine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring of 5-methylbenzylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins or enzymes. Additionally, the morpholine ring can interact with various biological pathways, potentially affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromo-4-methylphenyl)methyl]-morpholine
  • 4-[(2-Bromo-5-methylphenyl)methyl]-piperidine
  • 4-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine

Uniqueness

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine is unique due to the specific positioning of the bromine atom and the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[(2-bromo-5-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQDUVODQKWVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241124
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-51-1
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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